2'-Aminoethylphosphoryl(-6)-N-acetylglucosamine
2'-Aminoethylphosphoryl(-6)-N-acetylglucosamine
Brand Name:
Vulcanchem
CAS No.:
143873-64-7
VCID:
VC21176594
InChI:
InChI=1S/C10H21N2O9P/c1-5(13)12-7-9(15)8(14)6(21-10(7)16)4-20-22(17,18)19-3-2-11/h6-10,14-16H,2-4,11H2,1H3,(H,12,13)(H,17,18)/t6-,7-,8-,9-,10-/m1/s1
SMILES:
CC(=O)NC1C(C(C(OC1O)COP(=O)(O)OCCN)O)O
Molecular Formula:
C10H21N2O9P
Molecular Weight:
344.26 g/mol
2'-Aminoethylphosphoryl(-6)-N-acetylglucosamine
CAS No.: 143873-64-7
Cat. No.: VC21176594
Molecular Formula: C10H21N2O9P
Molecular Weight: 344.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143873-64-7 |
|---|---|
| Molecular Formula | C10H21N2O9P |
| Molecular Weight | 344.26 g/mol |
| IUPAC Name | [(2R,3S,4R,5R,6R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl 2-aminoethyl hydrogen phosphate |
| Standard InChI | InChI=1S/C10H21N2O9P/c1-5(13)12-7-9(15)8(14)6(21-10(7)16)4-20-22(17,18)19-3-2-11/h6-10,14-16H,2-4,11H2,1H3,(H,12,13)(H,17,18)/t6-,7-,8-,9-,10-/m1/s1 |
| Standard InChI Key | VPNPNYQWJWMYJO-VVULQXIFSA-N |
| Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)COP(=O)(O)OCCN)O)O |
| SMILES | CC(=O)NC1C(C(C(OC1O)COP(=O)(O)OCCN)O)O |
| Canonical SMILES | CC(=O)NC1C(C(C(OC1O)COP(=O)(O)OCCN)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator